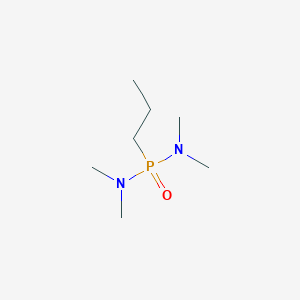
N,N,N',N'-Tetramethyl-P-propylphosphonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide is a chemical compound known for its unique properties and applications in various fields It is characterized by its phosphonic diamide structure, which includes four methyl groups and a propyl group attached to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide typically involves the reaction of a phosphonic acid derivative with a suitable amine. One common method is the reaction of propylphosphonic dichloride with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent extraction, filtration, and drying to achieve the final product. Quality control measures are implemented to ensure that the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonic diamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating the formation of various chemical bonds and structures.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. It can also participate in chemical reactions that alter the structure and function of biological molecules. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethyl-p-phenylenediamine: Known for its use as a redox mediator and in oxidase tests.
N,N,N’,N’-Tetramethylethylenediamine: Commonly used as a ligand in coordination chemistry and as a catalyst in organic reactions.
N,N-Dimethyl-p-phenylenediamine: Used in the synthesis of dyes and as a reagent in analytical chemistry.
Uniqueness
N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide is unique due to its specific phosphonic diamide structure, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
14655-70-0 |
|---|---|
Molekularformel |
C7H19N2OP |
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
N-[dimethylamino(propyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C7H19N2OP/c1-6-7-11(10,8(2)3)9(4)5/h6-7H2,1-5H3 |
InChI-Schlüssel |
QXAGERZUXFUQJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(=O)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















